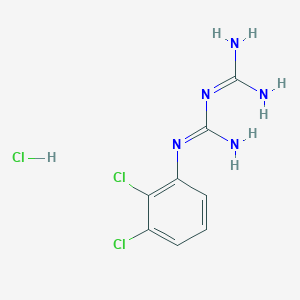

1-(2,3-Dichlorophenyl)biguanide hydrochloride

Descripción

Propiedades

IUPAC Name |

1-(diaminomethylidene)-2-(2,3-dichlorophenyl)guanidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Cl2N5.ClH/c9-4-2-1-3-5(6(4)10)14-8(13)15-7(11)12;/h1-3H,(H6,11,12,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFLJHHCXSVSNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)N=C(N)N=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl3N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50369634 | |

| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175205-08-0 | |

| Record name | Imidodicarbonimidic diamide, N-(2,3-dichlorophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50369634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,3-Dichlorophenyl)biguanide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 1-(2,3-Dichlorophenyl)biguanide Hydrochloride: Synthesis, Characterization, and Biological Evaluation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a halogenated arylbiguanide derivative of significant interest in medicinal chemistry. While this specific isomer is less documented than its counterparts, this guide synthesizes established principles of biguanide chemistry to present a detailed exposition of its chemical structure, plausible synthetic routes, and analytical characterization. Furthermore, drawing upon the known mechanisms of the biguanide class, we explore its putative biological activities and therapeutic potential, with a particular focus on its prospective role as an anticancer agent. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and development of novel biguanide-based therapeutic agents.

Introduction: The Biguanide Scaffold in Modern Drug Discovery

The biguanide moiety is a cornerstone in pharmacology, most famously represented by the anti-diabetic drug metformin. Biguanides are characterized by a sequence of five nitrogen atoms and are known for their ability to modulate cellular energy metabolism.[1] The therapeutic versatility of this class of compounds extends beyond diabetes to include applications as antimalarials, antiseptics, and, increasingly, as anticancer agents.[2]

The introduction of halogenated phenyl rings, such as the 2,3-dichlorophenyl group, can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent biguanide. The lipophilicity and electronic effects of the chlorine substituents can enhance membrane permeability and modulate target binding, potentially leading to increased potency and altered selectivity. This guide focuses on the 2,3-dichloro substituted variant, providing a detailed scientific framework for its study.

Chemical and Physical Properties

The chemical structure of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is defined by a biguanide backbone linked to a 2,3-dichlorinated benzene ring. The hydrochloride salt form enhances its stability and solubility in aqueous media.

| Property | Value (Predicted/Inferred) | Source |

| Molecular Formula | C₈H₁₀Cl₃N₅ | - |

| Molecular Weight | 282.56 g/mol | [3] |

| Appearance | White to off-white solid | [4] |

| Solubility | Soluble in water and DMSO | [4] |

| CAS Number | Not explicitly assigned (inferred from related compounds) | - |

Note: Some properties are inferred from closely related isomers such as 1-(2-Chlorophenyl)biguanide hydrochloride and may require experimental verification.

Synthesis and Manufacturing

The synthesis of 1-arylbiguanide hydrochlorides is well-established in the chemical literature. A practical and widely adopted method involves the reaction of the corresponding anilinium chloride with dicyandiamide.[5] This approach is favored for its operational simplicity and the high purity of the resulting crystalline product.[2]

Diagram of Proposed Synthesis

Caption: Proposed synthetic pathway for 1-(2,3-Dichlorophenyl)biguanide hydrochloride.

Experimental Protocol: Synthesis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride

This protocol is a generalized procedure adapted from established methods for arylbiguanides and should be optimized for specific laboratory conditions.[2]

-

Preparation of 2,3-Dichloroanilinium chloride:

-

In a suitable reaction vessel, dissolve 2,3-dichloroaniline in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

-

Slowly add an equimolar amount of concentrated hydrochloric acid with stirring.

-

The anilinium salt will precipitate. Collect the solid by filtration, wash with cold solvent, and dry thoroughly under vacuum.[6]

-

-

Synthesis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride:

-

Combine equimolar amounts of the dried 2,3-dichloroanilinium chloride and dicyandiamide in a round-bottomed flask.[5]

-

Add deionized water to the flask to create a concentrated reaction mixture.

-

Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion, the product is expected to crystallize from the reaction mixture upon cooling.

-

Collect the crystalline product by filtration, wash with cold water, and dry to a constant weight.

-

Mechanism of Action: A Focus on Cellular Energetics

The primary molecular target of biguanides is widely considered to be Complex I of the mitochondrial respiratory chain.[1] Inhibition of Complex I disrupts oxidative phosphorylation, leading to a decrease in cellular ATP production and an increase in the AMP/ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism.

Signaling Pathway Diagram

Sources

- 1. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. 1-(2-Chlorophenyl)biguanide hydrochloride | C8H11Cl2N5 | CID 2730222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Foreword: The Versatile Scaffold of Dichlorophenyl Biguanides

An In-Depth Technical Guide to the Biological Activity of Dichlorophenyl Biguanides

The biguanide functional group, characterized by two guanidine units sharing a common nitrogen atom, is a deceptively simple scaffold that has given rise to cornerstone therapeutics. While metformin is globally recognized as a first-line treatment for type 2 diabetes, the addition of a dichlorophenyl moiety unlocks a distinct and potent spectrum of biological activities. This guide provides an in-depth exploration of dichlorophenyl biguanides, moving beyond a surface-level overview to dissect their core mechanisms of action, validated experimental workflows for their characterization, and their established and emerging therapeutic applications. The primary focus will be on their role as antimalarial agents, exemplified by chlorproguanil, with a secondary exploration into their potential as targeted anticancer compounds, a field of growing interest. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical class.

Core Mechanisms of Action: A Tale of Two Pathways

The biological activity of dichlorophenyl biguanides is predominantly understood through two distinct, yet potentially interconnected, mechanisms: potent inhibition of the folate pathway in protozoa and modulation of cellular energy metabolism via mitochondrial targets.

Primary Mechanism: Antimalarial Activity via Dihydrofolate Reductase (DHFR) Inhibition

The most well-documented activity of dichlorophenyl biguanides is their efficacy against the malaria parasite, Plasmodium falciparum. This action is not exerted by the parent compound but by its active metabolite.

Causality of the Mechanism: Plasmodium parasites, during their rapid replication within human red blood cells, have a high demand for nucleic acids for DNA synthesis.[1] A critical pathway for generating the necessary nucleotide precursors is the folate biosynthesis pathway. Dihydrofolate reductase (DHFR) is a pivotal enzyme in this pathway, responsible for converting dihydrofolate to tetrahydrofolate, a crucial cofactor for thymidylate and purine synthesis.[1][2][3] Inhibition of DHFR starves the parasite of essential building blocks, halting replication and leading to its death.[1][2]

Dichlorophenyl biguanides like chlorproguanil are prodrugs.[4] Following administration, they undergo metabolic cyclization, primarily in the liver, to form a highly active dihydrotriazine metabolite.[4][5] This cyclic metabolite is the species that potently inhibits the parasite's DHFR enzyme.[4] This mechanism provides a powerful therapeutic window, as the active metabolites often exhibit significantly higher affinity for the parasite DHFR over the human ortholog, minimizing host toxicity.[6]

Signaling Pathway: Folate Biosynthesis and DHFR Inhibition

Caption: Biguanides inhibit mitochondrial Complex I, leading to AMPK activation and downstream metabolic reprogramming.

Pharmacokinetics & Metabolism: From Prodrug to Active Agent

The pharmacokinetic profile of dichlorophenyl biguanides is largely dictated by their intended therapeutic application. A key distinction exists between the non-metabolized biguanides like metformin and the antimalarial prodrugs.

-

Absorption and Distribution: Biguanides are generally administered orally and exhibit moderate bioavailability (40-60% for metformin). [7]They are hydrophilic molecules and do not bind to plasma proteins, allowing for wide distribution into tissues. [7][8]Transport into key tissues like the liver, intestine, and kidney is mediated by organic cation transporters (OCTs). [8]* Metabolism: This is the critical differentiating factor.

-

Metformin: Is not metabolized in the body and is excreted unchanged by the kidneys. [7][8] * Chlorproguanil & Proguanil: These are antimalarial prodrugs that require metabolic activation by hepatic cytochrome P450 enzymes to their active, cyclized dihydrotriazine forms. [4][5]This biotransformation is essential for their antiprotozoal activity.

-

-

Excretion: The primary route of elimination for biguanides and their metabolites is via the kidneys through active tubular secretion. [8]The typical elimination half-life for metformin is around 5 hours in patients with normal renal function. [8][9]

Parameter Metformin (Reference Biguanide) Chlorproguanil (Dichlorophenyl Biguanide) Primary Role Antidiabetic [10] Antimalarial [11][12] Metabolism Not metabolized; excreted unchanged [7][8] Prodrug; metabolized to active cyclic form [5] Oral Bioavailability ~40-60% [7] Rapidly absorbed Plasma Protein Binding Negligible [7] Not specified, but likely low Elimination Half-life ~5 hours [8][9] Not specified, parent compound has short half-life | Primary Target | Mitochondrial Complex I [13]| Plasmodium DHFR (as metabolite) [1][2]|

Methodologies for Biological Evaluation

Assessing the multifaceted biological activities of dichlorophenyl biguanides requires a suite of validated experimental protocols. The following sections detail workflows for characterizing their primary antimalarial and potential anticancer effects.

Protocol: In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay

This spectrophotometric assay directly quantifies the inhibitory potency of a compound against the target enzyme.

Principle: The activity of DHFR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP⁺ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant P. falciparum DHFR enzyme in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Prepare stock solutions of NADPH and DHF in the same buffer.

-

Prepare serial dilutions of the dichlorophenyl biguanide test compound (and its active metabolite, if available) in DMSO, followed by a final dilution in the assay buffer.

-

-

Assay Setup:

-

In a 96-well UV-transparent microplate, add the assay buffer.

-

Add a fixed volume of the DHFR enzyme solution to each well (except for the no-enzyme control).

-

Add the test compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., pyrimethamine).

-

-

Reaction Initiation & Measurement:

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the reaction by adding a mixture of NADPH and DHF to all wells.

-

Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-20 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of absorbance change) for each concentration of the inhibitor.

-

Normalize the data to the vehicle control (100% activity) and no-enzyme control (0% activity).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Workflow: In Vitro Antiplasmodial Activity Assay

Caption: A typical workflow for determining the antiplasmodial IC₅₀ value using a SYBR Green I fluorescence-based assay.

Protocol: Cancer Cell Selective Cytotoxicity Assay

This assay evaluates the ability of biguanides to selectively kill cancer cells under metabolic stress.

Principle: The cytotoxicity of the compound is compared between cells grown in normal glucose conditions and cells grown in low glucose (glucose-deprived) conditions, mimicking the tumor microenvironment. Cell viability is assessed using a colorimetric method like the MTT or XTT assay.

Step-by-Step Methodology:

-

Cell Culture:

-

Culture a human cancer cell line (e.g., HT-29 colon cancer cells) in standard growth medium (e.g., DMEM with 25 mM glucose).

-

-

Assay Plating:

-

Seed the cells into two sets of 96-well plates at an appropriate density and allow them to adhere overnight.

-

-

Treatment Application:

-

For the first set of plates ("Normal Glucose"), replace the medium with fresh standard medium containing serial dilutions of the dichlorophenyl biguanide.

-

For the second set ("Low Glucose"), replace the medium with glucose-deprived medium (e.g., DMEM with 1 mM glucose) containing the same serial dilutions of the compound.

-

Include vehicle controls for both conditions.

-

-

Incubation:

-

Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

-

Viability Assessment (XTT Assay):

-

Add the XTT reagent (mixed with an electron-coupling agent) to each well.

-

Incubate for 2-4 hours, allowing metabolically active cells to convert the XTT tetrazolium salt into a colored formazan product.

-

Measure the absorbance of the formazan product using a microplate reader (typically at 450-500 nm).

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC₅₀ value for both normal and low glucose conditions. A significantly lower IC₅₀ under low glucose indicates selective cytotoxicity against metabolically stressed cells. [14]

-

Quantitative Data & Structure-Activity Insights

The potency of biguanide derivatives is highly dependent on their chemical structure. The dichlorophenyl substitution is a key feature for certain biological activities.

| Compound/Derivative | Target/Cell Line | Activity Metric | Potency | Reference |

| B2-07 (Biguanide Derivative) | Toxoplasma gondii DHFR | IC₅₀ | 12 nM | [15][16] |

| B2-07 (Biguanide Derivative) | Pneumocystis carinii DHFR | IC₅₀ | >10,000 nM | [16] |

| Phenformin | HT-29 (Low Glucose) | IC₅₀ | ~20 µM | [14] |

| o-chlorophenyl biguanide | HT-29 (Low Glucose) | IC₅₀ | 1.9 µM | [17] |

| o-chlorophenyl biguanide | HIF-1 Inhibition | IC₅₀ | 1.0 µM | [17] |

Key Insights:

-

High Potency and Selectivity: Biguanide derivatives can be synthesized to be highly potent inhibitors of microbial DHFR, with significant selectivity over mammalian or other microbial forms. [15][16]* Anticancer Activity: Arylbiguanides, including chlorophenyl derivatives, show potent and selective cytotoxicity against cancer cells under glucose-deprived conditions. [17][14]* Steric Effects: The position of the chloro-substituent on the phenyl ring appears to be important, with ortho-substituted derivatives showing enhanced activity in inhibiting stress responses and superior selective cytotoxicity compared to meta- or para-substituted compounds. [14]

Conclusion and Future Directions

Dichlorophenyl biguanides represent a clinically and scientifically significant class of compounds. Their biological activity is underpinned by at least two powerful mechanisms: the well-established inhibition of protozoal dihydrofolate reductase for antimalarial therapy and the broader biguanide action of mitochondrial complex I inhibition. This latter mechanism, which leads to profound shifts in cellular energy metabolism via AMPK activation, is the foundation for their investigation as next-generation anticancer agents that can exploit the metabolic vulnerabilities of tumors.

The success of chlorproguanil validates the dichlorophenyl biguanide scaffold as a privileged structure for targeting the folate pathway. Furthermore, ongoing research demonstrates that strategic modifications to this scaffold can significantly enhance potency and selectivity against cancer cells, particularly those under metabolic stress. Future research should focus on elucidating the interplay between these two major pathways, exploring synergistic combinations with other targeted therapies, and refining structure-activity relationships to develop novel compounds with improved therapeutic indices for both infectious diseases and oncology.

References

-

The Mechanism of Action of Biguanides: New Answers to a Complex Question. MDPI. [Link]

-

The Mechanism of Action of Biguanides: New Answers to a Complex Question. ResearchGate. [Link]

-

What is the mechanism of Chlorproguanil Hydrochloride? Patsnap Synapse. [Link]

-

The mechanisms of action of metformin. SpringerLink. [Link]

-

Metformin pathways: pharmacokinetics and pharmacodynamics. PMC - NIH. [Link]

-

Synthesis and Biological Evaluation of Biguanide and Dihydrotriazine Derivatives as Potential Inhibitors of Dihydrofolate Reductase of Opportunistic Microorganisms. PubMed. [Link]

-

Biguanide-Atovaquone Synergy against Plasmodium falciparum In Vitro. PMC - NIH. [Link]

-

Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment. PMC - NIH. [Link]

-

Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms. Taylor & Francis Online. [Link]

-

Mutations in dhfr in Plasmodium falciparum Infections Selected by Chlorproguanil-Dapsone Treatment. The Journal of Infectious Diseases | Oxford Academic. [Link]

-

Biguanide – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms. ResearchGate. [Link]

-

Clinical pharmacokinetics of metformin. PubMed. [Link]

-

Metformin - Mechanism of Action. YouTube. [Link]

-

Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment. NIH. [Link]

-

Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. PubMed. [Link]

-

Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil. NIH. [Link]

-

What is Chlorproguanil Hydrochloride used for? Patsnap Synapse. [Link]

-

Repurposing FDA-approved drugs to target malaria through inhibition of dihydrofolate reductase in the folate biosynthesis pathway: A prospective approach. MalariaWorld. [Link]

-

Biguanides - Mechanism of Action, Pharmacokinetics, Interactions, Adverse Effects | Pharmacology. Pharmacy 180. [Link]

-

Topic- Biguanides, Dihydrotriazines and Miscellaneous Drugs. SlideShare. [Link]

-

Chlorproguanil‐dapsone for treating uncomplicated malaria. PMC - PubMed Central. [Link]

-

Synthesis and biological evaluation of 2,6-dichloropurine bicyclonucleosides containing a triazolyl-carbohydrate moiety. PubMed. [Link]

-

Synthetic accesses to biguanide compounds. Beilstein Journals. [Link]

-

Molecular mechanism of action of metformin: old or new insights? PMC - NIH. [Link]

-

Chlorproguanil. PubChem - NIH. [Link]

-

Clinical Pharmacokinetics of Metformin. Research @ Flinders. [Link]

-

Antidiabetic and antimalarial biguanide drugs are metal-interactive antiproteolytic agents. Semantic Scholar. [Link]

-

Regulatory Effects of Metformin, an Antidiabetic Biguanide Drug, on the Metabolism of Primary Rat Adipocytes. MDPI. [Link]

-

Hybrid Inhibitors of Malarial Dihydrofolate Reductase with Dual Binding Modes That Can Forestall Resistance. NIH. [Link]

-

Biguanides & Dihydro-Triazines Antimalarials | Proguanil | Cycloguanil Pamoate. YouTube. [Link]

Sources

- 1. What is the mechanism of Chlorproguanil Hydrochloride? [synapse.patsnap.com]

- 2. What is Chlorproguanil Hydrochloride used for? [synapse.patsnap.com]

- 3. malariaworld.org [malariaworld.org]

- 4. Topic- Biguanides, Dihydrotriazines and Miscellaneous Drugs | PDF [slideshare.net]

- 5. Biguanide-Atovaquone Synergy against Plasmodium falciparum In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Transformation with human dihydrofolate reductase renders malaria parasites insensitive to WR99210 but does not affect the intrinsic activity of proguanil - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Clinical pharmacokinetics of metformin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metformin pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 10. mdpi.com [mdpi.com]

- 11. Chlorproguanil | C11H15Cl2N5 | CID 9571037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Molecular mechanism of action of metformin: old or new insights? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Optimization of biguanide derivatives as selective antitumor agents blocking adaptive stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of biguanide and dihydrotriazine derivatives as potential inhibitors of dihydrofolate reductase of opportunistic microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. Development of antitumor biguanides targeting energy metabolism and stress responses in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of Dichlorophenyl Biguanides: A Technical Chronicle of Antimalarial Innovation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Imperative for Novel Antimalarials in a Post-War World

The landscape of infectious disease treatment was irrevocably altered during the Second World War. The conflict-driven disruption of quinine supplies, the primary antimalarial at the time, catalyzed an urgent international effort to discover and synthesize novel therapeutic agents. It was within this crucible of necessity that the story of the dichlorophenyl biguanides unfolds, a narrative of rational drug design, serendipitous discovery, and meticulous chemical craftsmanship that would leave an indelible mark on the fight against malaria. This guide delineates the discovery and history of this important class of antimalarial compounds, with a particular focus on the scientific underpinnings of their development.

The Pioneering Work at Imperial Chemical Industries (ICI): The Birth of Proguanil and the Dawn of the Biguanide Antimalarials

In the early 1940s, a dedicated team of researchers at Imperial Chemical Industries (ICI) in the United Kingdom embarked on a systematic investigation into new classes of compounds with potential antimalarial activity. At the helm of this endeavor were the brilliant minds of Dr. Francis Curd and Dr. Frank Rose. Their research, driven by a blend of empirical screening and theoretical chemistry, initially focused on pyrimidine derivatives. However, their insightful observation of geometric patterns in effective analogues led them to explore simpler molecular scaffolds that might replicate the biological activity. This line of inquiry pivoted their attention to the biguanides, a class of compounds with which Rose had previous experience during his work on sulphonamides.[1]

This strategic shift proved to be a watershed moment. In 1945, Curd, alongside D.G. Davey and Rose, published their seminal work detailing the discovery of a new class of antimalarial agents: the biguanide derivatives.[2] The culmination of their efforts was the synthesis of proguanil (N¹-(4-chlorophenyl)-N⁵-isopropylbiguanide), a compound that demonstrated both therapeutic and causal prophylactic activity against malaria.[3] The introduction of proguanil by ICI in 1945 marked a significant advancement in malaria chemotherapy.[1]

The Chemical Evolution: From Proguanil to the Dichlorophenyl Biguanides

The discovery of proguanil was not an endpoint but rather a springboard for further innovation. The team at ICI continued to explore the structure-activity relationships (SAR) of the biguanide scaffold, seeking to enhance its potency and pharmacokinetic profile. This led to the synthesis and evaluation of numerous analogues, a process guided by the systematic modification of the parent molecule.

A key breakthrough in this second wave of research was the introduction of a second chlorine atom onto the phenyl ring. This led to the synthesis of chlorproguanil , or N1-(3,4-dichlorophenyl)-N5-isopropylbiguanide. A 1950 publication by Curd, Davey, Hendry, and Rose detailed the remarkable activity of this dichloro-derivative in avian malaria models, heralding the arrival of the dichlorophenyl biguanides.[4][5]

Synthesis of Dichlorophenyl Biguanides: A Methodological Overview

The core of the synthesis involves the condensation of two key intermediates: an appropriately substituted dicyandiamide and an aniline derivative.

Experimental Protocol: Illustrative Synthesis of a Dichlorophenyl Biguanide

The following is a generalized, illustrative protocol for the synthesis of chlorproguanil, based on the known synthesis of proguanil:

-

Formation of the Isopropyl Dicyandiamide Intermediate:

-

Isopropylamine hydrochloride is reacted with sodium dicyandiamide in a suitable solvent such as n-butanol.

-

The reaction mixture is refluxed for several hours.

-

Upon cooling, the sodium chloride byproduct is filtered off.

-

The solvent is removed under vacuum to yield the crude isopropyldicyandiamide.

-

-

Condensation with 3,4-Dichloroaniline:

-

The isopropyldicyandiamide intermediate is then condensed with 3,4-dichloroaniline.

-

This reaction is typically carried out in the presence of a mineral acid, such as hydrochloric acid, and often with heating.

-

The resulting chlorproguanil hydrochloride precipitates from the reaction mixture upon cooling and can be isolated by filtration.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent to yield the final, pure chlorproguanil hydrochloride.

-

dot graph "Illustrative Synthesis of Chlorproguanil" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption: "Generalized synthetic pathway for chlorproguanil."

Mechanism of Action: A Tale of Two Molecules

A fascinating aspect of the biguanide antimalarials is their nature as prodrugs. Proguanil and chlorproguanil themselves exhibit only weak intrinsic antimalarial activity.[6] Their therapeutic efficacy is dependent on their metabolic conversion in the host to their active cyclic triazine metabolites, cycloguanil and chlorcycloguanil, respectively.

This metabolic cyclization is a critical step in their mechanism of action. The resulting triazine metabolites are potent inhibitors of the parasitic enzyme dihydrofolate reductase (DHFR).[6] DHFR plays a crucial role in the folate biosynthesis pathway, which is essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, cycloguanil and chlorcycloguanil disrupt DNA synthesis and repair in the malaria parasite, ultimately leading to its death.

dot graph "Mechanism of Action of Dichlorophenyl Biguanides" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption: "Metabolic activation and mechanism of action of chlorproguanil."

Structure-Activity Relationship and Pharmacokinetic Profile: The Advantage of Dichlorination

The addition of a second chlorine atom to the phenyl ring of proguanil to create chlorproguanil was a deliberate and impactful modification based on the principles of medicinal chemistry. This structural change resulted in a significant enhancement of the drug's antimalarial properties.

| Compound | In Vitro IC50 (P. falciparum) | Key Pharmacokinetic Parameters |

| Proguanil | 2.4-19 µM[6] | Time to Peak Concentration (Tmax): 3 hours (median)[7]Elimination Half-life (t1/2): 14.5 +/- 3.0 hours[8]Plasma Clearance: 1.43 +/- 0.33 L/h/kg[8] |

| Chlorproguanil | Data not available for direct comparison | Time to Peak Concentration (Tmax): 3.8 +/- 1.3 hours[8]Elimination Half-life (t1/2): 17.5 +/- 6.7 hours[8]Plasma Clearance: 1.28 +/- 0.12 L/h/kg[8] |

Preclinical Evaluation: The Role of Avian and Murine Malaria Models

The development of the dichlorophenyl biguanides, like other antimalarials of that era, relied heavily on preclinical testing in animal models. Avian malaria models, using species such as Plasmodium gallinaceum in chicks, were instrumental in the initial screening and characterization of these compounds. The seminal 1950 paper by Curd et al. highlights the high activity of chlorproguanil in avian malaria.[4][5]

Later, rodent malaria models, such as Plasmodium berghei in mice, became more commonplace for in vivo efficacy testing. These models allowed for the determination of key parameters like the 50% effective dose (ED50) and the 90% effective dose (ED90).

Experimental Workflow: In Vivo Efficacy Testing in a Murine Model

The following is a generalized workflow for assessing the in vivo efficacy of an antimalarial compound in a murine model, based on protocols developed over time:

-

Infection: Mice are inoculated with a standardized dose of Plasmodium berghei infected erythrocytes.

-

Treatment: The test compound (e.g., chlorproguanil) is administered to the infected mice, typically via oral gavage or subcutaneous injection, at various dose levels. A control group receives the vehicle only.

-

Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears.

-

Data Analysis: The reduction in parasitemia in the treated groups compared to the control group is used to calculate the ED50 and ED90 values. Survival rates are also monitored.

dot graph "In Vivo Antimalarial Efficacy Testing Workflow" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "A typical workflow for in vivo antimalarial drug testing."

Conclusion: A Legacy of Rational Drug Design

The discovery and development of the dichlorophenyl biguanides stand as a testament to the power of systematic chemical investigation and a deep understanding of structure-activity relationships. The work of Curd, Rose, and their colleagues at ICI not only provided a valuable new class of antimalarial drugs but also laid a foundation for future research in the field. The evolution from proguanil to the more potent and longer-lasting chlorproguanil exemplifies the iterative process of drug optimization that continues to drive pharmaceutical innovation today. This in-depth technical guide serves to illuminate the pivotal moments and scientific principles that underpinned the genesis of these important therapeutic agents.

References

-

Proguanil. In: Wikipedia. [Link]

-

The assessment of antimalarial drug efficacy in-vivo. PMC. [Link]

-

Population pharmacokinetic and pharmacodynamic modelling of the antimalarial chemotherapy chlorproguanil/dapsone. Br J Clin Pharmacol. 2003;55(5):465-474. [Link]

-

Atovaquone and proguanil hydrochloride: a review of nonclinical studies. J Travel Med. 1999;6 Suppl 1:S2-7. [Link]

-

N1-3:4-dichlorophenyl-N5-isopropyl diguanide, a derivative of proguanil highly active in avian malaria. Br J Pharmacol Chemother. 1950;5(3):438-444. [Link]

-

Pharmacokinetics of Chlorproguanil in Man after a Single Oral Dose of Lapudrine. ResearchGate. [Link]

-

History of antimalarial drugs. Medicines for Malaria Venture. [Link]

-

N1-3:4-dichlorophenyl-n5-isopropyl diguanide—a derivative of proguanil highly active in avian malaria. Br J Pharmacol Chemother. 1950;5(3):438-444. [Link]

-

Antimalarial drug discovery: efficacy models for compound screening. Nat Rev Drug Discov. 2004;3(6):509-520. [Link]

-

A preliminary pharmacokinetic study of the antimalarial drugs, proguanil and chlorproguanil. J Pharm Pharmacol. 1987;39(4):261-265. [Link]

-

An overview Screening of antimalarial drugs. Indian J Pharmacol. 2005;37(4):200-206. [Link]

- A process for the preparation of 2-nitro-4,5-dichloroacetanilide.

-

The Activities of Current Antimalarial Drugs on the Life Cycle Stages of Plasmodium. PLOS ONE. 2013;8(1):e52613. [Link]

-

In vitro and in vivo models used for antimalarial activity: A brief review. ResearchGate. [Link]

-

Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects. Br J Clin Pharmacol. 1987;24(6):745-750. [Link]

-

In vitro IC 50 of proguanil, tBuPG and control antimalarials at 48 h,... ResearchGate. [Link]

-

Pharmacokinetics and dynamics of atovaquone and proguanil (Malarone®). [Link]

-

Malarone Clinical Pharmacology Biopharmaceutics Review. accessdata.fda.gov. [Link]

-

Drug susceptibility testing methods of antimalarial agents. J Vector Borne Dis. 2018;55(4):263-270. [Link]

-

Multipurpose Drugs Active Against Both Plasmodium spp. and Microorganisms: Potential Application for New Drug Development. Front Microbiol. 2021;12:756385. [Link]

- Process for the preparation of 1-(3,5-dichlorophenyl)-2,2,2-trifluoroethanone and derivatives thereof.

-

Studies on synthetic antimalarial drugs; some biguanide derivatives as new types of antimalarial substances with both therapeutic and causal prophylactic activity. Ann Trop Med Parasitol. 1945;39:208-216. [Link]

Sources

- 1. Proguanil - Wikipedia [en.wikipedia.org]

- 2. History of antimalarial drugs | Medicines for Malaria Venture [mmv.org]

- 3. N1-3:4-dichlorophenyl-N5-isopropyl diguanide, a derivative of proguanil highly active in avian malaria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N1-3:4-dichlorophenyl-n5-isopropyl diguanide—a derivative of proguanil highly active in avian malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Atovaquone and proguanil hydrochloride: a review of nonclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Single dose pharmacokinetics of proguanil and its metabolites in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mmv.org [mmv.org]

Application Note: A Validated HPLC Method for the Quantification of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride

Abstract

This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. The method is designed for use in research, quality control, and drug development settings. The protocol is stability-indicating and demonstrates excellent linearity, accuracy, precision, and specificity, in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction

1-(2,3-Dichlorophenyl)biguanide is an arylbiguanide compound with potential applications in pharmaceutical development. Biguanides are known for their diverse biological activities, and precise quantification is crucial for formulation development, stability studies, and quality assurance.[1] This document provides a comprehensive guide to a validated HPLC method, offering a reliable tool for researchers and scientists. The arylbiguanide structure, characterized by a dichlorinated phenyl ring attached to a biguanide moiety, presents specific analytical challenges, including strong basicity and the potential for interaction with column materials.[2][3] This method addresses these challenges to provide accurate and reproducible results.

Physicochemical Properties and Rationale for Method Development

Understanding the physicochemical properties of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is fundamental to developing a suitable HPLC method.

-

Structure: The molecule consists of a hydrophilic, strongly basic biguanide group and a lipophilic dichlorophenyl group.

-

pKa: Arylbiguanides are strong bases, with a pKa value typically around 12.[3] This means the molecule will be positively charged in most acidic to neutral mobile phases.

-

Solubility: The hydrochloride salt form enhances aqueous solubility. Simple biguanides are highly soluble in aqueous media, though the addition of the lipophilic dichlorophenyl group will decrease this.[2]

-

UV Absorbance: The dichlorophenyl chromophore is expected to exhibit significant UV absorbance. Based on structurally similar compounds, a maximum absorbance is anticipated in the 230-260 nm range.[4][5]

Based on these properties, a reverse-phase HPLC method was selected. The use of a C18 stationary phase provides a hydrophobic surface for interaction with the dichlorophenyl group. To manage the highly basic nature of the biguanide moiety and ensure good peak shape, an acidic mobile phase with a buffer is employed.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

-

Chromatographic Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

-

-

Standard: 1-(2,3-Dichlorophenyl)biguanide hydrochloride reference standard of known purity.

Chromatographic Conditions

The following chromatographic conditions are recommended as a starting point for method optimization:

| Parameter | Recommended Condition |

| Stationary Phase | C18 (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic |

| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes |

Preparation of Solutions

-

Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 1-(2,3-Dichlorophenyl)biguanide hydrochloride reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution, using the mobile phase as the diluent.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines.[6]

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a standard solution, and a sample solution. The chromatograms were examined for any interfering peaks at the retention time of the analyte. Additionally, forced degradation studies were performed to demonstrate that the method is stability-indicating.

Forced Degradation Protocol:

-

Acid Hydrolysis: Treat the sample solution with 1 N HCl at 60 °C for 4 hours.[7]

-

Base Hydrolysis: Treat the sample solution with 1 N NaOH at 60 °C for 4 hours.[7]

-

Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid drug substance to 105 °C for 24 hours.[7]

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The peak purity of the analyte was assessed using a PDA detector to ensure no co-eluting peaks from degradation products.

Linearity

Linearity was assessed by preparing a series of at least five concentrations of the standard solution over the range of 50% to 150% of the nominal concentration (e.g., 50, 75, 100, 125, 150 µg/mL). The peak area was plotted against the concentration, and the correlation coefficient (r²) was determined.

Accuracy

Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level, and the percentage recovery was calculated.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the nominal concentration were performed on the same day.

-

Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst using a different instrument.

The relative standard deviation (%RSD) was calculated for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

-

LOD = 3.3 * (σ/S)

-

LOQ = 10 * (σ/S)

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by intentionally varying the following parameters:

-

Flow rate (± 0.1 mL/min)

-

Column temperature (± 5 °C)

-

Mobile phase pH (± 0.2 units)

-

Mobile phase composition (± 2% organic)

The system suitability parameters (e.g., tailing factor, theoretical plates) were monitored.

Validation Results Summary

| Validation Parameter | Acceptance Criteria | Result |

| Specificity | No interference at the analyte retention time. Peak purity > 0.999. | Complies |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Repeatability (%RSD) | ≤ 2.0% | 0.8% |

| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |

| LOD | - | 0.1 µg/mL |

| LOQ | - | 0.3 µg/mL |

| Robustness | System suitability parameters within acceptable limits. | Complies |

Workflow Diagrams

Caption: Overall HPLC analysis workflow.

Caption: HPLC method validation workflow.

Conclusion

The described RP-HPLC method provides a reliable and robust solution for the quantification of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. The method is specific, linear, accurate, and precise, making it suitable for routine analysis in a quality control environment and for supporting drug development activities. The validation results confirm that the method adheres to the stringent requirements of the ICH guidelines.

References

-

Pai, N. R., & Sawant, S. S. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. Der Pharma Chemica, 6(1), 176-187. [Link]

-

Sawant, S., et al. (2013). Development and validation of new RP-HPLC method for determining impurity profiling in proguanil hydrochloride drug as well as its tablet dosage form. Der Pharma Chemica, 5(5), 11-19. [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of the polymers in a 1,2-dichlorobenzene solution (a) and as a thin film (b). [Link]

-

Royal Society of Chemistry. (2019). The chemistry of biguanides. [Link]

- Google Patents. (n.d.). CN102807536B - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.

-

PubMed. (1983). Liquid chromatographic analysis of dichlorophen and its major impurity. [Link]

-

ResearchGate. (n.d.). UV absorption spectra of PHMB solution in water (black solid line), methanol (grey solid line) and ethanol (black dotted line), at 48.4 μ mol dm. [Link]

-

TSI Journals. (2013). Development and Validation of Stability-Indicating RP-HPLC Method for Estimation of Proguanil Hydrochloride in Tablet Dosage Form. [Link]

- Google Patents. (n.d.). CN110850012A - Detection method of 1- (2, 3-dichlorophenyl)

-

ResearchGate. (2022). (PDF) Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

-

SciSpace. (n.d.). A practical guide to arylbiguanides Synthesis and structural characterization. [Link]

-

Rasayan Journal of Chemistry. (n.d.). green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. [Link]

-

ResearchGate. (2014). Synthesis of impurities of proguanil hydrochloride, an antimalarial drug. [Link]

-

ResearchGate. (n.d.). Pharmacophoric Features of Biguanide Derivatives: An Electronic and Structural Analysis | Request PDF. [Link]

-

National Institutes of Health. (2021). Synthetic accesses to biguanide compounds. [Link]

-

Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

-

PubMed. (1996). Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography. [Link]

-

Dissolution Technologies. (2021). In Vitro Solubility and Release Profile Correlation with pKa Value of Efavirenz Polymorphs. [Link]

-

MDPI. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. [Link]

-

Canadian Science Publishing. (n.d.). A practical guide to arylbiguanides — Synthesis and structural characterization. [Link]

-

Asian Publication Corporation. (n.d.). Identification, Isolation and Origin of Potential Dimer Impurities of Dichlorphenamide: A Carbonic Anhydrase Inhibitor Drug. [Link]

-

Reddit. (n.d.). UV/VIS Spectrum of Benzamide: How to Interpret? What is the peak?. [Link]

-

ResearchGate. (n.d.). Fig. 4 UV-Vis absorption spectra of. [Link]

Sources

- 1. Improved validated assay for the determination of proguanil and its metabolites in plasma, whole blood, and urine using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 3. researchgate.net [researchgate.net]

- 4. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 5. researchgate.net [researchgate.net]

- 6. CN110850012A - Detection method of 1- (2, 3-dichlorophenyl) piperazine hydrochloride and related substances thereof - Google Patents [patents.google.com]

- 7. tsijournals.com [tsijournals.com]

Application Note: Comprehensive NMR Analysis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride

Abstract

This application note provides a detailed guide for the comprehensive Nuclear Magnetic Resonance (NMR) analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride, a compound of interest in pharmaceutical research and development. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a robust framework for structural elucidation and purity assessment. This guide emphasizes the causality behind experimental choices, ensuring technical accuracy and field-proven insights. Methodologies for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC) NMR spectroscopy are presented, along with data interpretation strategies.

Introduction: The Significance of Biguanide Analogs

Biguanide derivatives are a class of compounds with significant therapeutic applications, most notably as hypoglycemic agents in the treatment of type 2 diabetes.[1] The substitution pattern on the aryl ring and the nature of the biguanide moiety are critical determinants of their biological activity and pharmacokinetic properties. 1-(2,3-Dichlorophenyl)biguanide hydrochloride is an analog whose precise structural characterization is paramount for understanding its mechanism of action and for quality control during drug development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules in solution.[2][3] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[4] This application note details a systematic NMR-based approach to confirm the identity and assess the purity of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.

Molecular Structure and Expected NMR Signatures

The chemical structure of 1-(2,3-Dichlorophenyl)biguanide hydrochloride dictates a specific set of expected NMR signals. Understanding this structure is the first step in designing the analytical workflow.

Caption: Molecular Structure of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride.

Expected Proton (¹H) NMR Signals:

-

Aromatic Protons: The 2,3-dichlorophenyl group will exhibit a characteristic multiplet pattern in the aromatic region of the spectrum (typically δ 7.0-8.0 ppm). The three protons on the ring will show coupling to each other.

-

N-H Protons: The biguanide moiety contains several N-H protons. These protons are exchangeable and their signals can be broad. Their chemical shifts are highly dependent on the solvent, concentration, and temperature, typically appearing in a wide range (δ 6.0-9.0 ppm).[5][6] D₂O exchange experiments can be used to confirm their assignment.

Expected Carbon (¹³C) NMR Signals:

-

Aromatic Carbons: The dichlorophenyl ring will show six distinct signals in the aromatic region (typically δ 120-145 ppm). The carbons directly attached to the chlorine atoms will have their chemical shifts influenced by the electronegativity of the halogen.

-

Biguanide Carbons: The two carbons of the biguanide group are expected to resonate in the range of δ 155-165 ppm due to their attachment to multiple nitrogen atoms.[5][7]

Experimental Protocols

A systematic approach involving both 1D and 2D NMR experiments is recommended for a comprehensive analysis.[8]

Caption: Experimental Workflow for NMR Analysis.

Materials and Equipment

-

1-(2,3-Dichlorophenyl)biguanide hydrochloride sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

NMR spectrometer (400 MHz or higher recommended)

Sample Preparation Protocol

The choice of solvent is critical for NMR analysis. DMSO-d₆ is recommended for this compound due to its ability to dissolve polar compounds and to slow down the exchange of N-H protons, often resulting in sharper signals.

-

Weighing: Accurately weigh 5-10 mg of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.

-

Dissolution: Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Homogenization: Vortex the solution for 30 seconds to ensure complete dissolution and homogeneity.

-

Transfer: Transfer the clear solution to a 5 mm NMR tube.

NMR Data Acquisition Protocol

The following experiments should be performed at a constant temperature (e.g., 298 K).

-

¹H NMR Spectroscopy:

-

Purpose: To identify the number and type of protons in the molecule.

-

Typical Parameters:

-

Pulse sequence: zg30

-

Spectral width: 16 ppm

-

Acquisition time: 2-3 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-32

-

-

-

¹³C NMR Spectroscopy:

-

Purpose: To identify the number and type of carbon atoms.

-

Typical Parameters:

-

Pulse sequence: zgpg30 (proton decoupled)

-

Spectral width: 240 ppm

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C)

-

-

-

2D COSY (Correlation Spectroscopy):

-

Purpose: To identify proton-proton couplings, revealing which protons are adjacent to each other.[9] This is particularly useful for assigning the protons on the dichlorophenyl ring.

-

Typical Parameters:

-

Pulse sequence: cosygpqf

-

Spectral width (F1 and F2): 16 ppm

-

Number of increments in F1: 256-512

-

Number of scans per increment: 2-4

-

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Purpose: To identify direct one-bond correlations between protons and carbons.[10] This experiment is crucial for assigning the carbons of the dichlorophenyl ring by correlating them to their attached protons.

-

Typical Parameters:

-

Pulse sequence: hsqcedetgpsisp2.2

-

Spectral width (F2 - ¹H): 16 ppm

-

Spectral width (F1 - ¹³C): 165 ppm

-

Number of increments in F1: 256

-

Number of scans per increment: 4-8

-

-

Data Analysis and Interpretation

Predicted NMR Data

The following table summarizes the expected chemical shifts for 1-(2,3-Dichlorophenyl)biguanide hydrochloride. These values are estimates based on literature data for similar structures and may vary slightly depending on experimental conditions.[5][7]

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity (¹H) | Notes |

| H-4' | ~7.6 | ~128 | d | |

| H-5' | ~7.3 | ~122 | t | |

| H-6' | ~7.4 | ~125 | d | |

| C-1' | - | ~138 | - | Quaternary carbon attached to N |

| C-2' | - | ~133 | - | Quaternary carbon attached to Cl |

| C-3' | - | ~129 | - | Quaternary carbon attached to Cl |

| C-4' | - | ~128 | - | |

| C-5' | - | ~122 | - | |

| C-6' | - | ~125 | - | |

| Biguanide C | - | 158-162 | - | Two signals expected |

| NH / NH₂ | 6.5-8.5 | - | br s | Broad, exchangeable protons |

Step-by-Step Interpretation

-

¹H NMR Spectrum:

-

Identify the residual solvent peak for DMSO-d₆ (δ ~2.50 ppm) and water (δ ~3.33 ppm).[11]

-

Integrate the signals in the aromatic region (δ 7.0-8.0 ppm). The total integration should correspond to three protons.

-

Analyze the splitting patterns (multiplicities) of the aromatic signals to determine the coupling relationships.

-

Identify the broad signals corresponding to the N-H protons. Their integration should account for the remaining protons.

-

-

¹³C NMR Spectrum:

-

Identify the solvent peaks for DMSO-d₆ (δ ~39.5 ppm).[12]

-

Count the number of signals in the aromatic region (δ 120-145 ppm). Six signals are expected.

-

Locate the two signals for the biguanide carbons in the downfield region (δ 155-165 ppm).

-

-

2D COSY Spectrum:

-

Look for cross-peaks in the aromatic region. A cross-peak between two proton signals indicates that they are coupled (typically on adjacent carbons). This will confirm the assignment of H-4', H-5', and H-6'.

-

-

2D HSQC Spectrum:

-

Identify the cross-peaks that correlate the aromatic proton signals with their directly attached carbon signals. This will allow for the unambiguous assignment of C-4', C-5', and C-6'.

-

Trustworthiness and Self-Validation

The combination of 1D and 2D NMR experiments provides a self-validating system for structural confirmation. The connectivity information obtained from COSY and HSQC spectra should be consistent with the proposed structure. Any deviation would indicate the presence of an impurity or an incorrect structural assignment. For quantitative analysis (qNMR), an internal standard with a known concentration should be used to determine the purity of the sample.[13]

Conclusion

The protocols described in this application note provide a comprehensive framework for the NMR analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. By following this systematic approach, researchers can confidently elucidate the structure and assess the purity of this and related biguanide compounds, which is a critical step in the drug discovery and development process.

References

-

Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Available at: [Link]

-

Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S5. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Hoyle, W., & LeBel, O. (2002). A practical guide to arylbiguanides Synthesis and structural characterization. Canadian Journal of Chemistry, 80(6), 625-632. Available at: [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved from [Link]

-

Kwiecińska, A., & De Cecco, M. (2020). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

-

Mishra, S. K. (2021). Can anyone suggest me how to distinguish between two -NH proton in NMR. ResearchGate. Available at: [Link]

-

Novosel, I., & Zgrablić, M. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Arhiv za farmaciju, 69(6), 395-408. Available at: [Link]

-

Pireddu, R., et al. (2020). X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors. RSC Medicinal Chemistry, 11(11), 1315-1322. Available at: [Link]

-

Telvekar, V. N. (2021). Synthetic accesses to biguanide compounds. Beilstein Journal of Organic Chemistry, 17, 1184–1213. Available at: [Link]

-

University of Michigan. (n.d.). Proton NMR 5 - Dealing with -OH and -NH protons. YouTube. Available at: [Link]

-

Wilcock, D. J., et al. (2018). A structural basis for biguanide activity. eLife, 7, e33382. Available at: [Link]

Sources

- 1. A structural basis for biguanide activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. sdbidoon.com [sdbidoon.com]

- 4. anuchem.weebly.com [anuchem.weebly.com]

- 5. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. X-ray crystallographic and kinetic studies of biguanide containing aryl sulfonamides as carbonic anhydrase inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD01018C [pubs.rsc.org]

- 8. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometric Analysis of 1-(2,3-Dichlorophenyl)biguanide Hydrochloride

Introduction: The Analytical Imperative for Substituted Biguanides

1-(2,3-Dichlorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, which are of significant interest in pharmaceutical development due to their diverse biological activities. While metformin is a widely known antidiabetic drug, the broader class of substituted biguanides is explored for various therapeutic applications.[1] The precise and reliable quantification and structural elucidation of these compounds are paramount in drug discovery, development, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as a powerful analytical tool for this purpose, offering high sensitivity and selectivity.[2]

This document provides a comprehensive guide to the mass spectrometric analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. We will delve into the theoretical underpinnings of its ionization and fragmentation, present detailed protocols for sample preparation and analysis, and discuss the interpretation of the resulting mass spectra. The methodologies outlined herein are designed to be robust and adaptable for researchers, scientists, and drug development professionals.

Physicochemical Properties and Predicted Ionization Behavior

To develop a robust mass spectrometry method, understanding the physicochemical properties of 1-(2,3-Dichlorophenyl)biguanide hydrochloride is crucial. The molecule possesses a biguanide moiety, which is strongly basic due to the presence of multiple nitrogen atoms. This inherent basicity makes it highly susceptible to protonation, rendering electrospray ionization (ESI) in the positive ion mode the most suitable ionization technique. The dichlorophenyl group contributes to the molecule's overall hydrophobicity.

Predicted Molecular Weight:

-

Free Base (C8H9Cl2N5): 245.03 g/mol

-

Hydrochloride Salt (C8H10Cl3N5): 282.49 g/mol

In the ESI source, the molecule is expected to readily accept a proton to form the protonated molecule [M+H]+, which will be the primary ion observed in the full scan mass spectrum.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodology

For the quantitative analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride in complex matrices such as plasma or tissue extracts, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred approach. This technique provides excellent separation of the analyte from matrix components and offers high sensitivity and specificity through selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).[3]

Chromatographic Conditions

Given the polar nature of the biguanide group, a hydrophilic interaction liquid chromatography (HILIC) column is recommended for optimal retention and separation.[1] Reversed-phase chromatography can also be employed, but may require specific mobile phase additives to achieve adequate retention.

| Parameter | Recommendation | Rationale |

| LC Column | HILIC Column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) | Provides retention for polar analytes like biguanides. |

| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid | Provides a source of protons for efficient ionization and promotes good peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic solvent for elution in HILIC mode. |

| Gradient | Start with a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to elute the analyte. | This is a typical gradient for HILIC separations. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for UHPLC columns to ensure sharp peaks. |

| Column Temperature | 40 °C | Improves peak shape and reproducibility. |

| Injection Volume | 1 - 10 µL | Dependent on sample concentration and instrument sensitivity. |

Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is ideally suited for quantitative LC-MS/MS analysis. The following parameters should be optimized for 1-(2,3-Dichlorophenyl)biguanide hydrochloride.

| Parameter | Recommendation | Rationale |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The basic nature of the biguanide moiety facilitates protonation. |

| Capillary Voltage | 3.0 - 4.0 kV | Optimized to achieve stable and efficient ionization. |

| Source Temperature | 120 - 150 °C | Prevents solvent evaporation before nebulization. |

| Desolvation Gas | Nitrogen | Aids in the desolvation of droplets. |

| Desolvation Temperature | 350 - 450 °C | Ensures complete desolvation of the analyte ions. |

| Cone Gas Flow | 50 - 100 L/hr | Helps to focus the ions into the mass analyzer. |

| Collision Gas | Argon | Inert gas used for collision-induced dissociation (CID) in the collision cell. |

Fragmentation Pathway and MRM Transition Selection

The key to a sensitive and specific LC-MS/MS method is the selection of appropriate precursor-to-product ion transitions for MRM. This requires an understanding of the molecule's fragmentation pattern.

Predicted Fragmentation of [M+H]+

The protonated molecule of 1-(2,3-Dichlorophenyl)biguanide ([C8H10Cl2N5]+, m/z 246.04) will be the precursor ion. Collision-induced dissociation (CID) in the collision cell will induce fragmentation. Based on the fragmentation of other biguanides like metformin, the primary fragmentation pathways are expected to involve the cleavage of the biguanide chain.

A plausible fragmentation pathway would involve the neutral loss of ammonia (NH3) or cyanamide (CH2N2). A key fragmentation is the cleavage of the C-N bond connecting the dichlorophenyl group to the biguanide moiety.

Proposed MRM Transitions:

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Rationale |

| 246.04 | 188.99 | C2H5N3 | Loss of a portion of the biguanide chain. |

| 246.04 | 162.01 | C2H6N4 | Cleavage resulting in the dichlorophenylguanidine fragment. |

| 246.04 | 126.98 | C3H7N5 | Formation of the dichlorophenyl fragment. |

The most abundant and stable fragment ion should be selected as the primary quantifier, while a second fragment can be used as a qualifier for confirmation.

Experimental Protocols

Protocol 1: Standard Solution and Sample Preparation

Objective: To prepare standard solutions and extract 1-(2,3-Dichlorophenyl)biguanide hydrochloride from a biological matrix (e.g., plasma).

Materials:

-

1-(2,3-Dichlorophenyl)biguanide hydrochloride reference standard

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Biological matrix (e.g., human plasma)

-

Internal Standard (IS): An isotopically labeled analog such as 1-(2,3-Dichlorophenyl)biguanide-d4 hydrochloride is ideal.[4] If unavailable, a structurally similar biguanide can be used.

Procedure:

-

Stock Solution Preparation (1 mg/mL):

-

Accurately weigh 1 mg of 1-(2,3-Dichlorophenyl)biguanide hydrochloride reference standard.

-

Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.

-

-

Working Standard Solutions:

-

Perform serial dilutions of the stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

-

-

Sample Preparation (Protein Precipitation): [1]

-

To 100 µL of plasma sample, add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase composition.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Protocol 2: LC-MS/MS Analysis and Data Acquisition

Objective: To perform the quantitative analysis of the prepared samples using LC-MS/MS.

Procedure:

-

System Equilibration:

-

Equilibrate the LC-MS/MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.

-

-

Sequence Setup:

-

Create a sequence including blank injections (to ensure no carryover), calibration standards, quality control (QC) samples, and the unknown samples.

-

-

Data Acquisition:

-

Inject the samples onto the LC-MS/MS system.

-

Acquire data in MRM mode using the optimized transitions for 1-(2,3-Dichlorophenyl)biguanide hydrochloride and the internal standard.

-

-

Data Processing:

-

Integrate the peak areas for the analyte and the internal standard.

-

Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Visualization of Workflows

Experimental Workflow

Caption: LC-MS/MS workflow for the analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.

Proposed Fragmentation Pathway

Caption: Proposed fragmentation of 1-(2,3-Dichlorophenyl)biguanide hydrochloride.

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The use of an internal standard corrects for variations in sample preparation and instrument response.[3] The calibration curve, constructed with a range of known concentrations, ensures the accuracy of the quantification. Quality control samples at low, medium, and high concentrations should be included in each analytical run to monitor the performance of the method. The qualifier ion in the MRM transition provides an additional layer of confirmation for the identity of the analyte.

Conclusion

This application note provides a comprehensive framework for the mass spectrometric analysis of 1-(2,3-Dichlorophenyl)biguanide hydrochloride. By understanding the molecule's chemical properties, a robust and sensitive LC-MS/MS method can be developed and validated. The detailed protocols and theoretical explanations serve as a valuable resource for researchers in the pharmaceutical industry and academia, enabling accurate and reliable characterization and quantification of this and similar biguanide compounds.

References

- de Paula, F., Tiritan, M. E., & Pinto, M. (2011). Biguanides' features and applications. European Journal of Medicinal Chemistry, 46(11), 5271-5285.

-

National Center for Biotechnology Information. (n.d.). 1-(2-Chlorophenyl)biguanide hydrochloride. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Retrieved from [Link]

-

Song, G., et al. (2015). Determination of metformin and other biguanides in forensic whole blood samples by hydrophilic interaction liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography B, 997, 163-169. Retrieved from [Link]

-

Neliti. (2022). An insight of development and validation of bio-analytical method in the reference of anti- diabetic drugs by using LC-MS. Retrieved from [Link]

Sources

Antimicrobial Applications of Dichlorophenyl Biguanides: A Guide for Researchers and Drug Development Professionals

Introduction: The Prominence of Chlorhexidine